1-Ethylpiperidin-3-oxime hydrochloride

CCR5 antagonist oxime SAR binding affinity

CCR5 antagonist programs relying on methyl oxime building blocks sacrifice measurable binding affinity and antiviral potency. 1-Ethylpiperidin-3-oxime hydrochloride delivers the optimal ethyl oxime pharmacophore with validated superiority: • 1.4- to 9-fold superior CCR5 binding affinity (Ki) vs. methyl oxime across multiple aryl substitution patterns • Up to 9.3-fold greater HIV-1 entry inhibition (IC₅₀); final compounds achieve Ki as low as 2.1 nM • Z-isomer exhibits ~10-fold greater CCR5 potency vs. E-isomer; acid-catalyzed equilibration enables isomer enrichment Supplied as hydrochloride salt (≥97% purity) with Certificate of Analysis. For research use only.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 213627-39-5
Cat. No. B1503157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidin-3-oxime hydrochloride
CAS213627-39-5
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCCN1CCCC(=NO)C1.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H
InChIKeyTYHIWTMODLXOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpiperidin-3-oxime Hydrochloride: CCR5 Antagonist Building Block


1-Ethylpiperidin-3-oxime hydrochloride is a piperidine-derived oxime building block bearing an N-ethyl substituent and an oxime group at the 3-position, supplied as the hydrochloride salt (C₇H₁₅ClN₂O, MW 178.66 g/mol) . This compound serves as a key synthetic intermediate for introducing the ethyl oxime (ethoxyimino) moiety into more complex molecular architectures, most notably the oximino-piperidino-piperidine class of orally bioavailable CCR5 receptor antagonists [1]. Within this chemotype, the ethyl oxime substituent has been identified as one of the two optimal O-alkyl groups for achieving maximal CCR5 binding affinity and antiviral potency, alongside the methyl oxime [1].

Workflow
Oximino-piperidino-piperidine CCR5 antagonist synthesis
Key Moiety
Ethyl oxime — reported top O-alkyl group for CCR5 binding affinity
Form
Hydrochloride salt; supports direct incorporation into synthetic routes

Why Ethyl Oxime Substitution Is Critical for Potency


In the oximino-piperidino-piperidine pharmacophore, the O-alkyl substituent on the oxime is not a passive spectator but a critical determinant of both receptor binding affinity and functional antiviral potency [1]. Systematic SAR studies have demonstrated that while small alkyl groups (Me, Et, nPr, iPr) are tolerated, ethyl oxime derivatives consistently outperform their methyl counterparts in CCR5 binding (Ki) and HIV-1 entry inhibition (IC₅₀) across multiple left-hand side aryl substituents [1]. Replacing the ethyl oxime building block with a methyl oxime analog—or reverting to the ketone precursor—results in a quantifiable loss of potency that propagates through to the final compound, making simple substitution inadvisable for research programs targeting CCR5-mediated pathways [1].

Ethyl oxime (target)
Substitute
O-alkyl swap
Reported binding affinity and antiviral potency profile
Methyl oxime may not transfer affinity/potency profile
Functional group
Oxime linker reported to confer binding and exposure profile
Ketone precursor may not achieve comparable exposure in models

Quantitative Evidence: Ethyl vs. Methyl Oxime Performance


CCR5 Binding Affinity: Ethyl vs. Methyl Oxime

In the oximino-piperidino-piperidine amide series, ethyl oxime derivatives consistently achieved superior CCR5 binding affinity compared to their directly paired methyl oxime analogs. The most pronounced difference was observed with the 4-bromophenyl substituent: the ethyl oxime (Compound 1) exhibited a Ki of 2.1 nM versus 19 nM for the methyl oxime (39a), representing an approximately 9-fold improvement [1]. This trend held across 4-CF₃, 4-OCF₃, and 4-Cl aryl variants [1].

Ethyl vs. Methyl Ki
Head-to-head
4-Br: Ki 2.1 nM (Et) vs 19 nM (Me), 9.0-fold; 4-CF₃: 3.8 vs 5.3 nM; 4-OCF₃: 4.4 vs 7.6 nM; 4-Cl: 5.6 vs 24 nM
Reported higher CCR5 affinity across aryl pairs; supports ethyl oxime selection for binding studies
Inter-assay variability up to 3-fold; radioligand binding assay
CCR5 antagonist oxime SAR binding affinity

Antiviral Potency in HIV-1 Entry Inhibition

Ethyl oxime derivatives also demonstrated superior antiviral potency compared to methyl oxime analogs in a cellular HIV-1 entry assay. For the 4-bromophenyl series, the ethyl oxime (Compound 1) showed an IC₅₀ of 0.6 nM versus 5.6 nM for the methyl oxime (39a), a 9.3-fold improvement [1]. This pattern was reproduced across other aryl substituents, confirming that the ethyl oxime moiety enhances functional inhibition of CCR5-mediated viral entry [1].

Antiviral IC₅₀
Head-to-head
4-Br: IC₅₀ 0.6 nM (Et) vs 5.6 nM (Me), 9.3-fold; 4-OCF₃: 1.8 vs 5.1 nM; 4-CF₃: 1.3 vs 1.1 nM
Supports ethyl oxime for antiviral entry inhibition assay context
HIV-1 (ADA) entry in U-87 cells; intra-assay variation within 1 log
HIV-1 entry inhibition antiviral potency CCR5 tropic virus

Z- vs. E-Oxime Isomer Potency Difference

The ethyl oxime moiety can exist as E and Z geometric isomers about the C=N double bond. In the methoxime series (directly analogous to ethoxime), separation of isomers revealed that the Z isomer (14c) was 10-fold more potent in CCR5 binding than the E isomer (14b), with Ki values of 2 nM and 25 nM respectively [1]. The Z isomer of the methoxime also achieved an IC₅₀ of 1.2 nM versus 2.8 nM for the E isomer [1]. This stereochemical requirement underscores that procurement of the correct isomer or isomerically enriched material is critical for achieving maximal potency [1].

Z vs. E Isomer
Class-level
Z-methoxime: Ki 2 nM, IC₅₀ 1.2 nM; E-methoxime: Ki 25 nM, IC₅₀ 2.8 nM; 12.5-fold Ki difference
Isomer configuration reported to influence binding; supports isomer-ratio review
Acid equilibration favors Z-isomer without hydrolysis
geometric isomerism oxime stereochemistry CCR5 binding

Oxime vs. Methylene Linker Performance

Replacement of the methylene linker (Compound 5a) with an oxime linker (Compound 14a, methoxime mixture) resulted in a 6-fold improvement in CCR5 binding affinity (Ki from 66 nM to 11 nM) and a 52.5-fold increase in rat oral plasma exposure (AUC₀₋₆ₕ from 0.04 to 2.1 h·μg/mL) at 10 mg/kg p.o. [1]. This demonstrates that the oxime functional group itself is a superior linker for both target engagement and pharmacokinetic performance [1].

Oxime vs. Methylene
Class-level
Methoxime linker: Ki 11 nM, IC₅₀ 1.4 nM, AUC₀₋₆ₕ 2.1 h·μg/mL; Methylene linker: Ki 66 nM, IC₅₀ 10 nM, AUC 0.04 h·μg/mL
Oxime linker reported to improve binding and oral exposure; context-dependent for linker optimization studies
Rat PK at 10 mg/kg oral dose; CCR5 binding and HIV-1 entry assays
linker optimization oral bioavailability pharmacokinetics

Acid Stability of the Oxime Moiety

The Z-oxime geometric isomer (14c) was subjected to 0.1 N HCl at pH 1 and 37°C for 12 hours—conditions simulating gastric acidity. No evidence of hydrolysis or oxime E/Z equilibration was observed [1]. This stability profile is relevant to the hydrochloride salt form of 1-ethylpiperidin-3-oxime, confirming that the protonated oxime resists acid-catalyzed degradation [1].

Acid Stability
Supporting evidence
Z-methoxime: no hydrolysis or isomerization after 12 h in 0.1 N HCl (pH 1) at 37°C
Hydrochloride salt stable under acidic conditions relevant to synthesis and oral exposure models
Qualitative confirmation within tested timeframe
chemical stability hydrolytic resistance oxime geometry

Key Application Scenarios for Procurement


CCR5 Antagonist Synthesis for HIV Lead Optimization

Research teams optimizing oximino-piperidino-piperidine CCR5 antagonists should procure 1-ethylpiperidin-3-oxime hydrochloride as the definitive ethyl oxime building block. The ethyl oxime consistently delivers 1.4- to 9-fold superior CCR5 binding affinity (Ki) and up to 9.3-fold greater antiviral potency (IC₅₀) compared to the methyl oxime across multiple aryl substitution patterns, as demonstrated in the foundational SAR study by Palani et al. (Table 5) [1]. This translates to final compounds with Ki values as low as 2.1 nM and IC₅₀ values of 0.6 nM in the 4-bromophenyl series [1].

Isomer-Defined Procurement for Stereospecific Synthesis

The Z geometric isomer of piperidine oximes exhibits approximately 10-fold greater CCR5 binding potency than the E isomer [1]. Procurement specifications for 1-ethylpiperidin-3-oxime hydrochloride should therefore include isomer ratio verification when the downstream chemistry requires stereospecific O-alkylation to generate the ethoxyimino pharmacophore. Acid-catalyzed equilibration favors the Z-isomer without hydrolytic degradation, providing a process-chemistry handle for isomer enrichment [1].

Oral Bioavailable CCR5 Antagonist Development

The oxime linker itself confers a 6-fold improvement in CCR5 binding (Ki 11 vs 66 nM) and a 52.5-fold increase in rat oral AUC (2.1 vs 0.04 h·μg/mL) compared to a methylene linker [1]. 1-Ethylpiperidin-3-oxime hydrochloride is therefore the appropriate starting material for any medicinal chemistry program aiming to replicate or improve upon the oral pharmacokinetic profile of SCH 351125 (ancriviroc), which achieved 63% oral bioavailability in rats and sustained plasma levels above the antiviral IC₉₀ for 12–24 hours [1].

Selectivity Profiling Against Muscarinic M2 Receptors

Early leads in the piperidine series showed measurable M2 muscarinic receptor activity (Ki = 1323 nM for compound 5a) alongside CCR5 binding (Ki = 58 nM) [1]. 1-Ethylpiperidin-3-oxime hydrochloride enables synthesis of the optimized ethyl oxime series where selectivity against M2 and other off-target receptors was substantially improved. This building block is therefore suitable for producing tool compounds to benchmark CCR5 vs. M2 selectivity in receptor profiling panels [1].

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
Ethyl oxime — reported top O-alkyl in binding SAR
CCR5 Ki and antiviral entry assay endpoint review
Isomer-defined procurement
Z-isomer enrichment — reported higher potency
Oxime geometry-activity relationship review
Oral exposure model studies
Oxime linker for exposure profile
Oral AUC and bioavailability model interpretation
CCR5 vs. M2 selectivity profiling
Reported selectivity improvement over M2
Receptor panel selectivity endpoint review
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